![molecular formula C18H17N3O5S B2897876 2-[2-(1,3-二氧代异吲哚-2-基)乙酰基]亚氨基-3,4-二甲基-1,3-噻唑-5-羧酸乙酯 CAS No. 393838-96-5](/img/structure/B2897876.png)
2-[2-(1,3-二氧代异吲哚-2-基)乙酰基]亚氨基-3,4-二甲基-1,3-噻唑-5-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule of the compound is characterized by almost planar phthalimide fragments with r.m.s. deviations of 0.018 and 0.020 Å . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π, and C=O⋯π interactions .
Molecular Structure Analysis
The compound has a linear formula of C20H17N3O4 . The phthalimide fragments in the molecule are almost planar and make a dihedral angle of 53.64 (3)° .Physical And Chemical Properties Analysis
The compound has a molecular weight of 363.376 . More detailed physical and chemical properties are not available in the resources.科学研究应用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of indole derivatives, including the presence of a thiazole ring as seen in the compound , contribute to their interaction with viral components, potentially inhibiting viral replication.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could be explored further for potential therapeutic applications .
Anticancer Activity
Indole derivatives are also explored for their anticancer effects. They can interact with various cellular targets and may induce apoptosis in cancer cells. The specific compound mentioned could be investigated for its efficacy against different types of cancer cells, considering its unique structural attributes .
Antioxidant Properties
The indole scaffold is associated with antioxidant properties, which are crucial in combating oxidative stress in cells. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Research into the antioxidant capacity of this compound could lead to insights into its potential as a protective agent .
Antimicrobial Effects
Indole derivatives have shown antimicrobial activity against a range of bacteria and fungi. The compound’s effectiveness against resistant strains of microbes could be a significant area of research, contributing to the fight against antibiotic resistance .
Antidiabetic Potential
Research has indicated that indole derivatives may have antidiabetic effects. The ability of such compounds to modulate insulin signaling and glucose metabolism can be pivotal in the development of new treatments for diabetes .
Antimalarial Activity
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents . Their potential to inhibit the life cycle of Plasmodium species, which cause malaria, makes them candidates for further study in this field .
Anticholinesterase Activity
Indole-based compounds have been investigated for their anticholinesterase activity, which is relevant in the treatment of Alzheimer’s disease. By inhibiting the enzyme acetylcholinesterase, these compounds can increase the levels of acetylcholine in the brain, potentially improving cognitive function .
属性
IUPAC Name |
ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-4-26-17(25)14-10(2)20(3)18(27-14)19-13(22)9-21-15(23)11-7-5-6-8-12(11)16(21)24/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRKAPRDNPZFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2897793.png)
![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)
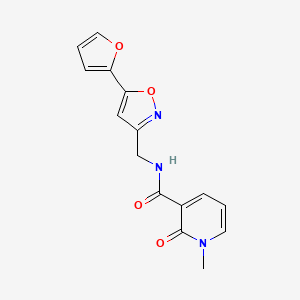
![N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2897798.png)
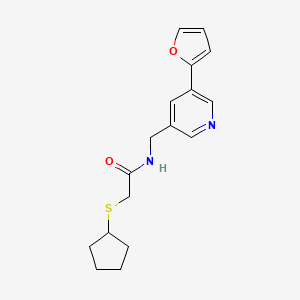
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
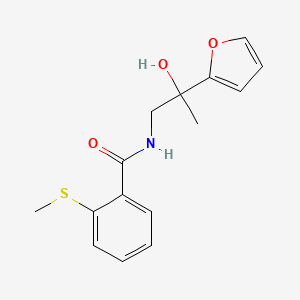
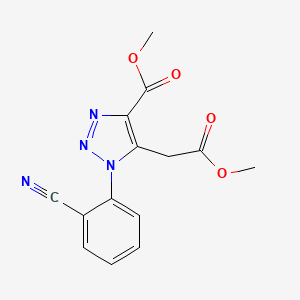
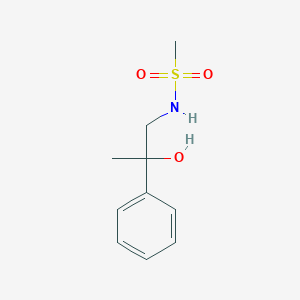
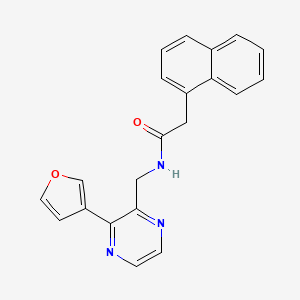
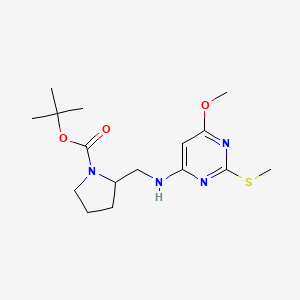
![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)